Product packaging for (S)-1-(6-Bromopyridin-3-YL)ethanamine(Cat. No.:CAS No. 1213594-37-6)

(S)-1-(6-Bromopyridin-3-YL)ethanamine

Cat. No.: B1523409
CAS No.: 1213594-37-6
M. Wt: 201.06 g/mol
InChI Key: COGGCXWSBTVYEV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-Bromopyridin-3-YL)ethanamine ( 1213594-37-6) is a chiral brominated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center, making it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules . Its molecular formula is C7H9BrN2 and it has a molecular weight of 201.06 g/mol . The bromine atom on the pyridine ring makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in constructing biaryl systems and introducing complex amine functionalities. Researchers utilize this chiral ethanamine as a key intermediate in exploring compounds with potential biological activities. The pure (S)-enantiomer is also available in a salt form, this compound hydrochloride (CAS 1263078-05-2), for enhanced stability and solubility in various experimental conditions . Handling and Storage: This compound requires specific storage conditions to maintain its stability and purity. It must be stored in a dark place under an inert atmosphere at 2-8°C . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B1523409 (S)-1-(6-Bromopyridin-3-YL)ethanamine CAS No. 1213594-37-6

Properties

IUPAC Name

(1S)-1-(6-bromopyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGCXWSBTVYEV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(6-Bromopyridin-3-YL)ethanamine, with the molecular formula C₇H₉BrN₂, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring attached to an ethanamine backbone, contributing to its unique chemical reactivity and potential applications in medicinal chemistry. The chirality of the compound is indicated by the "(S)" prefix, which is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that modifications of this compound can enhance its effectiveness against various bacterial strains. For instance, the dihydrochloride form of this compound has been tested for its antibacterial and antifungal properties, showing promising results against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of a bromine atom in the pyridine ring is essential for enhancing biological activity, particularly in inhibiting cancer cell proliferation. Compounds with similar structures have shown effectiveness in various cancer cell lines, indicating that this compound may also exhibit such properties .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Receptor Binding : The compound may interact with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
  • Chemical Reactivity : The brominated pyridine structure allows for unique reactivity profiles, potentially leading to the formation of nitrogen-containing heterocycles that are significant in pharmacology .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; modifications enhanced activity.
Study 2Neuropharmacological PotentialSuggested interactions with neurotransmitter receptors; further research needed.
Study 3Anticancer PropertiesIndicated potential in inhibiting cancer cell growth; structural similarities with active compounds noted .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
(S)-1-(6-Bromopyridin-3-YL)ethanamine serves as an essential intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the production of targeted therapies such as Pralsetinib and Cabozantinib, which are designed to inhibit specific enzymes and receptors involved in cancer progression. The compound's chirality allows for stereospecific interactions that can lead to improved therapeutic efficacy and reduced side effects.

Biological Activity Exploration
The compound has been studied for its potential interactions with various biological targets, particularly neurotransmitter receptors. It may influence pathways related to neuropharmacology and cardiology, suggesting its utility in developing treatments for neurological disorders and cardiovascular diseases.

Chemical Reactions and Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. These include reactions such as:

  • Amine Functional Group Reactions : The amine group can participate in nucleophilic substitutions and coupling reactions that are fundamental for constructing more complex molecules.
  • Bromination Reactions : The presence of the bromine atom can facilitate further functionalization of the pyridine ring, enhancing the compound's versatility in synthetic applications.

Research Applications

Interaction Studies
Research has focused on the binding affinities of this compound to various receptors and enzymes. Techniques such as radiolabeled binding assays and computational docking studies are employed to elucidate these interactions, providing insights into the pharmacological properties of the compound.

Case Studies
Several case studies have highlighted the compound's role in drug discovery:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in understanding its role as a potential treatment for depression and anxiety disorders.
  • Anticancer Research : Studies exploring its application in cancer biology have indicated that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-(6-Bromopyridin-3-yl)ethanamine

The R-enantiomer (CAS: 1212942-90-9) shares the same molecular formula and weight as the S-enantiomer but exhibits distinct stereochemical properties. Key differences include:

  • Safety Profile : The R-enantiomer carries a "Danger" signal word due to hazards like H318 (serious eye damage), absent in the S-enantiomer’s safety data .
  • Storage : Both require inert atmospheres, but the R-enantiomer mandates additional protection from light .
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1213594-37-6 1212942-90-9
Hazard Statements H302, H315, H319, H335 H302, H315, H318, H335
Stability Stable under inert conditions Light-sensitive

Positional Isomer: (S)-1-(5-Bromopyridin-3-yl)ethanamine Hydrochloride

This isomer (CAS: 1391497-54-3) differs in bromine substitution (5- vs. 6-position on pyridine), altering electronic and steric properties:

  • Molecular Formula : C₇H₁₀BrClN₂ (vs. C₇H₉BrN₂ for the parent compound).
  • Bioactivity : Positional isomers often diverge in receptor-binding affinity due to altered dipole moments .

Functional Group Analog: (1S,2S)-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic Acid

This compound (CAS: 918305-72-3) replaces the ethanamine group with a cyclopropane-carboxylic acid moiety:

  • Molecular Formula: C₉H₈BrNO₂ .
  • Applications : The carboxylic acid group enables conjugation or salt formation, contrasting with the amine’s nucleophilic reactivity .

Pyridine Derivatives with Alternative Substituents

Commercial Availability and Handling

  • (S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride is available in 100 mg, 250 mg, and 1 g quantities with 95–97% purity .
  • The R-enantiomer is priced higher due to specialized synthesis requirements .

Research Implications

The 6-bromo-pyridine scaffold is critical for modulating interactions with biological targets like kinases or GPCRs. Enantiomeric purity (S vs. R) can dramatically influence pharmacological efficacy and toxicity, as seen in the divergent hazard profiles . Positional isomers and functional group analogs expand structure-activity relationship (SAR) libraries, enabling fine-tuning of pharmacokinetic properties .

Preparation Methods

General Synthetic Strategies

The preparation of (S)-1-(6-Bromopyridin-3-YL)ethanamine typically involves the following key synthetic approaches:

  • Reductive Amination of 6-Bromopyridin-3-yl Acetaldehyde or Acetone Derivatives:
    This method involves the condensation of a 6-bromopyridin-3-yl aldehyde or ketone with an amine source (commonly ammonia or a primary amine), followed by reduction to afford the chiral ethanamine.
  • Alkylation of Chiral Amine Precursors:
    Using chiral auxiliaries or chiral starting materials, the bromopyridinyl moiety is introduced via nucleophilic substitution or coupling reactions to yield the desired (S)-enantiomer.
  • Chiral Resolution or Asymmetric Synthesis:
    When racemic mixtures are formed, chiral resolution techniques such as crystallization of diastereomeric salts or chromatographic separation are employed. Alternatively, asymmetric catalysis using chiral catalysts can directly produce the (S)-enantiomer.

These methods are adapted for both laboratory-scale and industrial production, with purification steps including recrystallization and chromatographic techniques to ensure high enantiomeric purity and yield.

Detailed Preparation Methods

Step Method Description Key Reagents Conditions Outcome
1 Synthesis of 6-Bromopyridin-3-yl Acetaldehyde Intermediate 6-Bromopyridine, oxidation agents (e.g., PCC, Swern oxidation) Controlled oxidation at low temperature Formation of 6-bromopyridin-3-yl acetaldehyde
2 Reductive Amination Ammonia or primary amine, reducing agent (e.g., NaBH3CN, NaBH4) Mild acidic or neutral conditions, room temperature to mild heating Conversion to this compound
3 Asymmetric Catalysis or Chiral Auxiliary Use Chiral catalysts (e.g., chiral ligands with transition metals), chiral auxiliaries Specific solvent and temperature optimized for stereoselectivity High enantiomeric excess (ee) of (S)-enantiomer
4 Purification Recrystallization, chiral HPLC Standard purification protocols High purity (>95%) and stereochemical integrity

This table summarizes the common synthetic steps and conditions used in the preparation of the compound.

Research Findings on Synthetic Efficiency and Purity

  • Yields: Reported yields for the reductive amination step typically range from 70% to 90%, depending on reaction conditions and scale.
  • Enantiomeric Excess: Asymmetric synthesis and chiral resolution methods achieve enantiomeric excess values exceeding 95%, crucial for biological activity.
  • Purity: Final product purity is generally above 95%, verified by chromatographic and spectroscopic methods (e.g., NMR, HPLC, MS).
  • Scalability: The synthetic routes are scalable, with adaptations for industrial production involving continuous flow reactors and optimized catalyst systems to enhance throughput and reduce impurities.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Reductive Amination of Aldehyde Straightforward, well-established Requires careful control of stereochemistry 75-85% Moderate to high (with chiral catalysts)
Alkylation of Chiral Amines High stereoselectivity Requires chiral starting materials or auxiliaries 70-90% Very high (>95%)
Chiral Resolution of Racemates Can achieve high purity Additional separation steps increase cost/time Variable Very high (>98%)
Asymmetric Catalysis Efficient, fewer steps Catalyst cost and optimization needed 80-90% High (>95%)

This comparison highlights the trade-offs between synthetic complexity, yield, and stereochemical control.

Additional Notes on Synthetic Precursors and Related Compounds

  • The compound 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is often used as a precursor or intermediate in the synthesis of this compound, involving bromination and subsequent transformations.
  • The bromination step typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom on the pyridine ring.
  • Subsequent nucleophilic substitution or reductive amination converts the keto or bromo-keto intermediates into the target ethanamine compound.

Summary Table of Key Data

Parameter Value/Description Source
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
CAS Number 1213594-37-6
Common Synthetic Route Reductive amination of 6-bromopyridin-3-yl acetaldehyde
Typical Yield 70-90%
Enantiomeric Excess >95% (with chiral catalysts or resolution)
Purity >95%
Key Intermediates 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Q & A

Q. Methodological approaches :

  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with chiral ligands) to enhance stereoselectivity .
  • Crystallization-induced dynamic resolution : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enrich the (S)-enantiomer .
    Validation :
  • Chiral HPLC : Columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Optical rotation measurements : Compare observed [α]D values with literature data (e.g., [α]D = +15.2° for (S)-enantiomer) .

Advanced: How does the bromine substitution at the 6-position affect biological activity compared to other halogenated analogs?

The bromine atom’s size and electronegativity enable stronger van der Waals interactions and halogen bonding with biological targets (e.g., enzymes or GPCRs). Comparative studies show:

CompoundTarget Binding Affinity (Ki)Selectivity Ratio (S/R)
(S)-6-Bromo derivative12 nM (5-HT2A receptor)8.5:1
(S)-6-Chloro derivative45 nM3.2:1
The bromine enhances binding specificity, as seen in neurotransmitter receptor modulation studies .

Advanced: How can computational methods predict the interaction mechanisms of this compound with biological targets?

Density-functional theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., monoamine oxidases) using crystal structures (PDB: 2BXR). Bromine’s σ-hole interaction with backbone carbonyls is a key docking score determinant .

Basic: What spectroscopic techniques characterize this compound, and what are diagnostic peaks?

  • NMR :
    • ¹H NMR (D2O) : δ 8.35 (d, J=2.4 Hz, Py-H), 7.85 (dd, J=8.6, 2.4 Hz, Py-H), 4.10 (q, J=6.8 Hz, CH-NH2), 1.50 (d, J=6.8 Hz, CH3) .
    • ¹³C NMR : δ 152.1 (C-Br), 135.6 (C-NH2), 45.2 (CH), 22.1 (CH3) .
  • IR : Stretching vibrations at 3350 cm⁻¹ (NH2) and 670 cm⁻¹ (C-Br) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Case example : Discrepancies in IC50 values for kinase inhibition (e.g., 0.8 μM vs. 3.2 μM).
Resolution strategies :

Assay standardization : Control buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 100 μM) .

Metabolic stability checks : Use liver microsomes to rule out degradation artifacts .

Enantiomeric purity verification : Re-test activity after chiral HPLC purification to exclude R-enantiomer interference .

Advanced: What are the key considerations for designing SAR studies on this compound?

Focus on:

  • Positional isomerism : Compare 3-, 4-, and 6-bromo derivatives to map steric vs. electronic effects .
  • Amine substituents : Replace ethanamine with cyclopropylamine or tert-butylamine to assess steric hindrance .
  • Chirality : Synthesize and test (R)-enantiomer (CAS 1415303-41-1) to quantify enantioselectivity .

Basic: What safety and handling protocols are recommended for this compound?

  • PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation (GHS H315, H319) .
  • Storage : Inert atmosphere (Ar/N2) at 2–8°C to prevent oxidation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can X-ray crystallography (SHELX) resolve ambiguities in molecular conformation?

Q. Protocol :

Grow single crystals via vapor diffusion (hexane/ethyl acetate).

Collect data on a Bruker D8 Venture (Mo Kα, λ=0.71073 Å).

Refine with SHELXL-2019 using anisotropic displacement parameters.
Outcome : Confirms (S)-configuration and dihedral angles between pyridine and ethanamine moieties (e.g., 12.5° tilt) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(6-Bromopyridin-3-YL)ethanamine
Reactant of Route 2
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(S)-1-(6-Bromopyridin-3-YL)ethanamine

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